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Trotabresib vs. OTX015: Comparison at a Glance

Feature

Trotabresib (CC-90010)

OTXO015 (Birabresib, MK-8628)

Brain Penetration
(Human Data)

Key Clinical Evidence

Pharmacodynamic
Target Engagement

Clinical Trial Status in
GBM

Confirmed. Mean brain tumor
tissue:plasma ratio of 0.84; estimated
unbound patrtition coefficient (Kp,uu)
of 0.37 [1] [2].

Phase | "window-of-opportunity” study
(NCT04047303) directly measured
drug concentrations in resected tumor
tissue [1] [2].

Demonstrated. Modulation of
pharmacodynamic markers observed
in both blood and resected brain
tumor tissue [1].

Active. Investigation ongoing in newly
diagnosed GBM in combination with
TMZ and radiotherapy
(NCT04324840) [1].

Not confirmed. Clinical trial in
rGBM terminated due to limited
efficacy, suggesting poor brain
penetration or activity [3].

Phase | study in solid tumors
showed limited activity; GBM-
specific trial (NCT02296476) was
terminated early [3].

No direct evidence from brain tumor
studies available.

Discontinued. Development for
GBM halted [3].
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Feature Trotabresib (CC-90010) OTXO015 (Birabresib, MK-8628)

Molecular Profile Oral, potent, reversible BET inhibitor; Potent BRD2/3/4 inhibitor;
molecular weight of 383 Da and high structurally similar to JQ1 [3].
lipophilicity [1].

Experimental Data and Protocols for Trotabresib

The conclusive data on trotabresib's brain penetration comes from a dedicated Phase I study (CC-90010-

GBM-001, NCT04047303) designed as a "window-of-opportunity" trial [1] [2].

e Study Population: Patients with recurrent high-grade gliomas (e.g., glioblastoma) scheduled for
salvage resection.

¢ Dosing Protocol: Patients received trotabresib 30 mg/day on days 1-4 before surgery. Salvage
resection was planned for 6-24 hours after the last dose [1].

e Sample Collection: During surgery, resected brain tumor tissue was collected. Time-matched
plasma samples were also taken.

¢ Bioanalytical Method: Drug concentrations were quantified in both tissue and plasma to calculate
the tissue-to-plasma ratio and the estimated unbound partition coefficient (Kp,uu), a key metric
for assessing central nervous system penetration [1].

¢ Key Findings: The study successfully confirmed that trotabresib penetrates the blood-brain-tumor
barrier, with a mean tissue:plasma ratio of 0.84 and a Kp,uu of 0.37 [1]. Furthermore, modulation of
pharmacodynamic markers in the tumor tissue provided evidence of target engagement [1].

BET Inhibition Mechanism in Glioblastoma

Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic "readers" that regulate oncogene

expression. BET inhibitors block this function, showing promise in disrupting glioblastoma pathways.
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BET Inhibitor

(Trotabresib/OTX015)

Blocks Binding

(Acetylated Histone

Click to download full resolution via product page

The diagram illustrates the core mechanism: BET inhibitors compete for the acetyl-lysine binding pocket on
BET proteins, disrupting their recruitment to chromatin and subsequent activation of oncogenes that drive

tumor growth and stemness [1] [3].

Interpretation and Research Implications

The available data indicates that trotabresib is currently the more promising candidate for neuro-oncology

drug development.

¢ Trotabresib's Profile: Its confirmed brain penetration and target engagement in human GBM tissue
support its continued clinical development. The ongoing Phase Ib/ll trial combining it with standard
chemoradiotherapy in newly diagnosed GBM will provide critical efficacy data [1] [2].

e OTX015's Setback: The termination of the OTX015 trial in recurrent GBM highlights a common
challenge in neuro-oncology: promising preclinical activity in models does not always translate to
clinical efficacy, often due to inadequate drug exposure in the brain [3].

In summary, for your comparison guide, the critical point is that trotabresib has validated human brain
penetration data, while OTX015 serves as a cautionary example of a candidate that failed to

demonstrate efficacy in GBM patients.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://pubmed.ncbi.nlm.nih.gov/36455228/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/birabresib
https://www.smolecule.com/products/b3469473#trotabresib-otx015-comparison-brain-penetration
https://www.smolecule.com/products/b3469473#trotabresib-otx015-comparison-brain-penetration
https://www.smolecule.com/products/b3469473#trotabresib-otx015-comparison-brain-penetration
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3469473?utm_src=pdf-bulk
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

